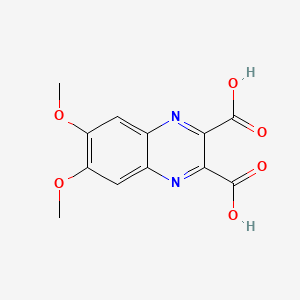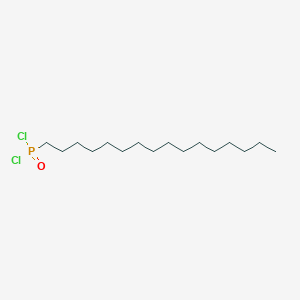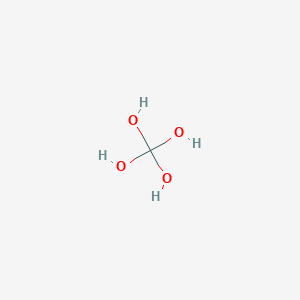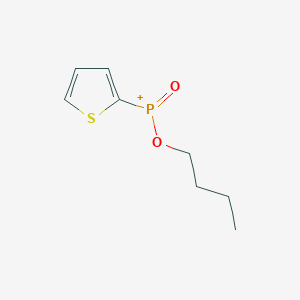![molecular formula C20H18N2 B14750074 (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole CAS No. 550-14-1](/img/structure/B14750074.png)
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole is a complex organic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in various natural products and pharmaceuticals. This particular compound features a unique structure with two indole moieties connected by an ethylidene bridge, making it an interesting subject for chemical and biological research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole can be achieved through several methods. One common approach involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone under acidic conditions to form the indole ring . Another method involves the palladium-catalyzed heterocyclization of anilines, which can be optimized using microwave irradiation to improve yields and regioselectivity .
Industrial Production Methods
Industrial production of indole derivatives often employs large-scale Fischer indole synthesis due to its efficiency and scalability. The reaction typically uses methanesulfonic acid as a catalyst and methanol as a solvent, with reaction conditions optimized for high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions, such as nitration and halogenation, can introduce functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using nitric acid and sulfuric acid mixture.
Major Products Formed
Oxidation: Indole-3-carboxylic acids.
Reduction: Indoline derivatives.
Substitution: Nitroindoles, halogenated indoles.
Wissenschaftliche Forschungsanwendungen
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole has diverse applications in scientific research:
Chemistry: Used as a precursor for synthesizing complex heterocyclic compounds and studying reaction mechanisms.
Biology: Investigated for its role in cell signaling pathways and as a potential therapeutic agent.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of dyes, pigments, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole involves its interaction with various molecular targets. The compound can bind to specific enzymes and receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit certain kinases involved in cancer cell proliferation, leading to apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
2-methyl-1H-indole-3-carboxylate: Known for its pharmaceutical applications.
N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide: Used in drug synthesis.
Uniqueness
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole stands out due to its dual indole structure, which imparts unique chemical reactivity and biological activity. This makes it a valuable compound for developing novel therapeutic agents and studying complex biochemical pathways.
Eigenschaften
CAS-Nummer |
550-14-1 |
|---|---|
Molekularformel |
C20H18N2 |
Molekulargewicht |
286.4 g/mol |
IUPAC-Name |
(3E)-2-methyl-3-[1-(2-methyl-1H-indol-3-yl)ethylidene]indole |
InChI |
InChI=1S/C20H18N2/c1-12(19-13(2)21-17-10-6-4-8-15(17)19)20-14(3)22-18-11-7-5-9-16(18)20/h4-11,21H,1-3H3/b20-12- |
InChI-Schlüssel |
KQWYQZCESKLBIO-NDENLUEZSA-N |
Isomerische SMILES |
CC1=C(C2=CC=CC=C2N1)/C(=C\3/C(=NC4=CC=CC=C43)C)/C |
Kanonische SMILES |
CC1=C(C2=CC=CC=C2N1)C(=C3C(=NC4=CC=CC=C43)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 1-(2-methylpropyl)-2-oxoquinoline-4-carboxylate;hydrochloride](/img/structure/B14750007.png)
![[3-(9-Carbazolyl)-2-hydroxypropyl]-(3-hydroxypropyl)ammonium](/img/structure/B14750011.png)

![4-{[(4,4-Dimethyl-2,5-dioxoimidazolidin-1-yl)methyl]amino}benzonitrile](/img/structure/B14750026.png)

![4h-Imidazo[4,5,1-ij]quinoline](/img/structure/B14750038.png)


![8-(diheptylamino)-N-[(2S,3S,4R)-3,4-dihydroxy-1-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]octanamide](/img/structure/B14750059.png)




